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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrido-pyridazinone derivatives as potent
kinase inhibitors, with a primary focus on their activity against Feline Sarcoma-related (FER)
tyrosine kinase, a promising target in oncology. This document summarizes key structure-
activity relationship (SAR) data, details experimental protocols for their evaluation, and
visualizes the associated signaling pathways and experimental workflows.

Introduction to Pyrido-pyridazinone Kinase
Inhibitors

The pyrido-pyridazinone scaffold has emerged as a promising chemical template for the
development of targeted kinase inhibitors. Initial high-throughput screening efforts identified a
pyridine derivative with moderate inhibitory activity against FER kinase.[1] Subsequent
chemical modifications, including a scaffold hopping approach from the initial pyridine template
to a pyrido-pyridazinone core, led to the discovery of highly potent and selective inhibitors.[1]

FER is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes,
including cell migration, adhesion, and proliferation.[1] Its overexpression and aberrant activity
have been implicated in the progression and metastasis of various cancers, including breast,
lung, and liver cancers, making it an attractive target for anticancer drug development.[1] The
pyrido-pyridazinone derivatives discussed herein have demonstrated significant antitumor
efficacy in preclinical models, highlighting their therapeutic potential.[1]
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Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of key pyrido-pyridazinone

derivatives against FER kinase. The data is compiled from seminal publications in the field,

providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro FER Kinase Inhibitory Activity and Cellular Growth Inhibition

. BalF3-FER BalF3-Mock
Compound Modifications FER IC50 (nM)
GI50 (nM) GI50 (nM)
] Pyridine
1 (HTS Hit) 480 - -
Scaffold, R=H
Pyridine
4 2.6 13 >10000
Scaffold, R=CN
Pyrido-
15 pyridazinone 15 110 >10000
Scaffold
21 8-CN Pyrido-
o 0.49 4.8 >10000
(DS21360717) pyridazinone
8-F Pyrido-
2a T 4.9 60 >10000
pyridazinone
17¢ Optimized 8-CN,
_ 0.28 14 >10000
(DS08701581) C-5 Morpholine

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Table 2: Pharmacokinetic Properties of Lead Compounds in Mice
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PO (10 -
IV (1 mgl/kg) kg) PO (10 PO (10 Solubility
m
Compound CL Cg < mg/kg) AUC mglkg) BA (pH 6.8,
max
(mL/min/kg) (ng*h/mL) (%) pg/mL)
(ng/mL)
4 22 100 180 13 0.2
21
(DS21360717 13 110 250 19 0.2
)
17c
(DS08701581 14.3 1395 4578 58.1 141
)

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving FER kinase and a typical
experimental workflow for the evaluation of pyrido-pyridazinone inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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